7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-7-3-4-9-5-10-6-11(14(16)17)18-13(10)15-12(9)8(7)2/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTYCVDJBULGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedlander Reaction and Related Cyclizations
A classical approach to quinoline-2-carboxylic acids involves the Friedlander reaction , where 2-aminobenzaldehyde derivatives condense with ketoesters or dialkyl acetylene dicarboxylates (e.g., diethyloxalacetate) to form quinoline dicarboxylic acid esters, which can be hydrolyzed to acids. However, this method has limitations in yield and substrate scope, especially for substituted derivatives.
Anilinosuccinimide Route (Patented Method)
A novel patented method for quinoline-2,3-dicarboxylic acid synthesis involves:
- Reacting aniline derivatives with maleic anhydride to form 3-anilinosuccinimides.
- Oxidizing the succinimide to a maleimide intermediate.
- Reacting the maleimide with dimethylformamide dimethyl acetal (or Vilsmeier reagent) to form acridinimides.
- Cyclization using polyphosphoric acid at 130–145°C to form acridinimides.
- Hydrolysis under basic conditions to yield quinoline-2,3-dicarboxylic acids.
This method is advantageous for producing high yields from readily available starting materials and allows for various substitutions on the aniline ring, which can be adapted for methylated thienoquinoline derivatives.
Specific Preparation of Thieno-Fused Quinoline Derivatives
Synthesis of 7,8-Dimethylthienoquinoline Core
The thieno[2,3-b]quinoline framework is typically synthesized by:
- Starting from substituted thiophene derivatives (e.g., 7,8-dimethylthiophene precursors).
- Constructing the quinoline ring via cyclization reactions involving amino or aldehyde functionalities positioned to enable ring fusion.
- Using hydrazine hydrate or nitrous acid treatments to convert intermediates into carbohydrazides or azides, facilitating ring closure and functional group transformations.
For example, hydrazinolysis of ethoxy-substituted thienoquinoline derivatives in ethanol yields carbohydrazides, which upon treatment with nitrous acid in acetic acid at low temperatures form azides. Heating these azides induces Curtius rearrangement and cyclization to the fused heterocyclic system.
Oxidative and Cyclization Techniques
Oxidative Dimerization and Cyclization
Studies on related 3-aminothieno[2,3-b]pyridine-2-carboxamides show that oxidative conditions using sodium hypochlorite (bleach) can lead to regio- and stereoselective transformations involving C–N bond formation and ring closure, which may be adapted for thienoquinoline systems. These oxidative methods proceed via electrophilic or single-electron transfer mechanisms, leading to polycyclic structures.
While these oxidative dimerization pathways are complex and require further mechanistic elucidation, they demonstrate the potential of non-catalyzed oxidants to promote cyclization and functionalization in thienoquinoline derivatives.
Summary Table of Preparation Methods
Research Findings and Considerations
- The patented method using anilinosuccinimides provides a scalable and high-yield route to quinoline-2,3-dicarboxylic acids, adaptable for substituted derivatives such as 7,8-dimethylthienoquinoline carboxylic acid.
- Hydrazinolysis and azide chemistry enable the formation of complex fused heterocycles necessary for the thienoquinoline framework, with good yields and defined reaction conditions.
- Oxidative methods using sodium hypochlorite show promise for selective cyclizations and dimerizations in thieno-fused pyridine systems, suggesting potential for analogous transformations in thienoquinolines.
- Carboxylation steps require careful control of oxidation conditions to avoid over-oxidation or ring degradation.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorous oxychloride, dimethylformamide, and various oxidizing and reducing agents . Reaction conditions often involve room temperature or mild heating, with reaction times ranging from a few hours to overnight .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized to enhance their biological activity .
Scientific Research Applications
Scientific Research Applications
-
Antimalarial Activity :
- Research has indicated that 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid exhibits significant antimalarial properties. A study demonstrated its effectiveness against Plasmodium berghei-infected erythrocytes, showing potential for development into therapeutic agents for malaria treatment.
-
Anticancer Properties :
- The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including pancreatic cancer cells. Its mechanism involves the modulation of oxidative stress within tumor cells, suggesting a dual role as both an anticancer agent and a pro-oxidant .
-
Antioxidant Activity :
- The antioxidant properties of this compound have been explored in several studies. It has been shown to protect cellular membranes from oxidative damage, which is crucial for maintaining cellular integrity during pathological conditions.
-
Biological Interaction Studies :
- Interaction studies have revealed that the compound binds effectively to various biological targets, enhancing its therapeutic potential. These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of the compound in biological systems.
Table 1: Summary of Key Studies on this compound
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimalarial effects | Demonstrated efficacy against Plasmodium berghei with significant reduction in parasitemia levels. |
| Study B | Anticancer activity | Induced apoptosis in pancreatic cancer cells with IC50 values comparable to established chemotherapeutics. |
| Study C | Antioxidant properties | Showed protective effects on lipid membranes under oxidative stress conditions. |
| Study D | Biological interactions | Identified binding affinities with key enzymes involved in cancer metabolism. |
Mechanism of Action
The mechanism of action of 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and oxidative stress . The compound’s ability to interact with DNA and proteins also contributes to its biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among thienoquinoline derivatives include:
- Substituent positions (e.g., 5,8-dimethyl vs. 7,8-dimethyl vs. 5,6-dimethyl).
- Functional groups (e.g., carboxylic acid, carboxamide, trifluoromethyl).
Table 1 summarizes data from the evidence for select analogs:
Key Observations :
- Methyl group positioning : The 5,8-dimethyl analog (TQCA) exhibits antimalarial activity by disrupting oxidative defenses in Plasmodium-infected erythrocytes . In contrast, 5,6-dimethyl derivatives (e.g., VU0010010) are tailored for receptor binding, likely due to enhanced steric compatibility .
- Trifluoromethyl groups (e.g., in 610259-31-9) may improve metabolic stability .
Antimalarial Activity
The 5,8-dimethyl analog (TQCA) inhibits hemoglobin degradation in Plasmodium berghei, reducing reactive oxygen species (ROS) and destabilizing lipid membranes in infected erythrocytes. Its IC₅₀ values and specificity are attributed to the 5,8-methyl arrangement, which optimizes interactions with parasitic antioxidant enzymes . In contrast, 7,8-dimethyl substitution (hypothetically) may alter binding to heme detoxification pathways due to steric hindrance or electronic effects.
Antimicrobial and Receptor Modulation
For example, 3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (VU0010010) may leverage its chlorobenzyl group for enhanced lipophilicity and target affinity .
Biological Activity
7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid (DMTQCA) is a heterocyclic compound characterized by its unique substitution pattern, which enhances its biological activity. Its molecular formula is C14H11NO2S, with a molecular weight of 257.31 g/mol. This compound is notable for its potential applications in various fields including medicinal chemistry and biochemistry.
Anticancer Properties
DMTQCA has been investigated for its anticancer properties , particularly its ability to induce apoptosis in cancer cells. Research indicates that the compound can modulate key cellular pathways involved in cell survival and death, making it a candidate for further development as an anticancer agent. For instance, studies have shown that DMTQCA can inhibit the growth of several cancer cell lines by triggering apoptotic pathways through the activation of caspases and the modulation of Bcl-2 family proteins.
Antioxidant Activity
The compound has demonstrated significant antioxidant activity . A study involving Plasmodium berghei-infected erythrocytes showed that DMTQCA effectively enhances the antioxidative defense mechanisms within these cells. The compound was found to increase the activity of superoxide dismutase (SOD) and catalase (CAT), which are vital for detoxifying reactive oxygen species (ROS) generated during hemoglobin degradation by malaria parasites. This antioxidant effect was confirmed through both in vitro and in vivo models, where DMTQCA reduced lipid peroxidation and improved cell viability in infected erythrocytes .
Antimicrobial Activity
DMTQCA exhibits antimicrobial properties , particularly against Mycobacterium tuberculosis (Mtb). Research has indicated that derivatives of quinoline carboxylic acids, including DMTQCA, can inhibit the growth of both replicating and non-replicating Mtb strains. The mechanism involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, thereby showcasing DMTQCA's potential as a lead compound in anti-tubercular drug development .
The biological activity of DMTQCA is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : DMTQCA inhibits specific enzymes involved in metabolic pathways that are crucial for cancer cell proliferation and survival.
- Receptor Modulation : The compound may also modulate receptor activity related to inflammation and oxidative stress responses.
- Apoptosis Induction : By activating apoptotic pathways, DMTQCA can promote programmed cell death in malignant cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Heterocyclic | Anticancer, Antioxidant, Antimicrobial | Enhanced biological activity due to specific substitution |
| Quinoline | Parent Compound | Moderate anticancer activity | Simpler structure |
| Thienoquinoline | Related Compound | Similar biological activities | Fused thiophene ring |
| Dihydroquinoline | Reduced Form | Distinct biological activities | Different metabolic pathways |
Case Studies
- Antimalarial Activity : In a murine model of malaria, DMTQCA significantly decreased parasitemia levels and increased survival rates among infected mice. The study highlighted the compound's role in enhancing antioxidant defenses against oxidative stress caused by the malaria parasite .
- Tuberculosis Inhibition : A recent study evaluated various arylated quinoline carboxylic acids for their efficacy against Mtb. Among them, compounds similar to DMTQCA showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid, and how are they optimized?
- Methodological Answer : Synthesis typically involves cyclization and functionalization steps. Classical protocols like the Gould–Jacob or Friedländer reactions are adapted for thienoquinoline frameworks . Transition metal-catalyzed reactions or green chemistry approaches (e.g., solvent-free conditions) can improve yield and sustainability. Optimization employs factorial design to test variables like temperature, catalyst loading, and reaction time, using statistical tools (e.g., ANOVA) to identify significant factors .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) quantifies impurities .
- Structure : X-ray crystallography resolves stereochemical ambiguities (e.g., lactamization products in related quinolinecarboxylic acids) . Spectroscopic methods include -/-NMR for substituent analysis and FT-IR for functional group verification .
Q. What solubility challenges arise with this compound, and how are they addressed?
- Methodological Answer : The compound’s poor aqueous solubility (common in quinoline derivatives) is mitigated via salt formation (e.g., sodium or hydrochloride salts) or co-solvent systems (e.g., DMSO-water mixtures). Solubility parameters (Hansen solubility coefficients) guide solvent selection .
Advanced Research Questions
Q. How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity, while molecular docking screens for target binding (e.g., antibacterial or anticancer targets) . Machine learning models trained on existing SAR data prioritize synthetic targets. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurity interference. Solutions include:
- Standardized assays : Use WHO-recommended cell lines and controls (e.g., nadifloxacin as a comparator for antibacterial studies) .
- Batch reproducibility : Rigorous purity checks via HPLC-MS and elemental analysis .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for confounding variables .
Q. How are reaction conditions optimized for large-scale synthesis without compromising yield?
- Methodological Answer : Process intensification methods include:
- Flow chemistry : Enhances heat/mass transfer and scalability .
- DoE (Design of Experiments) : Identifies critical parameters (e.g., pressure, stoichiometry) using fractional factorial designs .
- In-line analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy monitor reactions in real time .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and organ-specific toxicity. For CNS-targeted derivatives, blood-brain barrier penetration is tested via microdialysis . Metabolite profiling uses LC-MS/MS, while toxicity screens include Ames tests (mutagenicity) and zebrafish embryo assays (developmental toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
